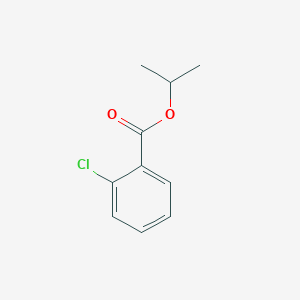
2,3-Dihydroxybutanedioic acid;2-pyrrolidin-2-ylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxybutanedioic acid: and 2-pyrrolidin-2-ylpyrrolidine are two distinct compounds with unique chemical structures and properties. 2,3-Dihydroxybutanedioic acid It is widely used in the food and beverage industry as an acidulant2-pyrrolidin-2-ylpyrrolidine is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry for the development of biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybutanedioic acid: can be synthesized through several methods, including the oxidation of maleic acid or fumaric acid using potassium permanganate. Another method involves the fermentation of glucose by certain fungi, such as Aspergillus niger .
2-pyrrolidin-2-ylpyrrolidine: can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diketones with ammonia or primary amines under acidic conditions to form the pyrrolidine ring .
Industrial Production Methods
2,3-Dihydroxybutanedioic acid: is primarily produced industrially through the fermentation of grape must or lees, which are by-products of winemaking. The fermentation process is followed by crystallization to obtain pure tartaric acid .
2-pyrrolidin-2-ylpyrrolidine: is synthesized on an industrial scale using various methods, including the reductive amination of pyrrolidine derivatives and the cyclization of appropriate precursors .
化学反应分析
Types of Reactions
2,3-Dihydroxybutanedioic acid: undergoes several types of chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form dihydroxyfumaric acid or reduced to form succinic acid. Esterification with alcohols produces tartaric esters .
2-pyrrolidin-2-ylpyrrolidine: undergoes reactions typical of secondary amines, such as alkylation, acylation, and oxidation. It can be alkylated using alkyl halides or acylated using acyl chlorides to form N-substituted derivatives .
Common Reagents and Conditions
For 2,3-Dihydroxybutanedioic acid , common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Esterification reactions typically use alcohols and acid catalysts .
For 2-pyrrolidin-2-ylpyrrolidine , common reagents include alkyl halides for alkylation and acyl chlorides for acylation. Oxidation reactions often use oxidizing agents such as hydrogen peroxide .
Major Products Formed
The major products formed from the reactions of 2,3-Dihydroxybutanedioic acid include dihydroxyfumaric acid, succinic acid, and tartaric esters .
The major products formed from the reactions of 2-pyrrolidin-2-ylpyrrolidine include N-substituted pyrrolidines and various oxidized derivatives .
科学研究应用
2,3-Dihydroxybutanedioic acid: has numerous applications in scientific research. It is used as a chiral resolving agent in stereochemistry, a chelating agent in biochemistry, and a standard in analytical chemistry. It also plays a role in the food and beverage industry as an acidulant and antioxidant .
2-pyrrolidin-2-ylpyrrolidine: is widely used in medicinal chemistry as a scaffold for the development of biologically active compounds. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. Its unique structure allows for the exploration of diverse pharmacophore spaces .
作用机制
The mechanism of action of 2,3-Dihydroxybutanedioic acid involves its ability to donate protons (H+) due to its acidic nature. This property makes it effective as an acidulant and chelating agent. In biological systems, it can form complexes with metal ions, influencing various biochemical pathways .
2-pyrrolidin-2-ylpyrrolidine: exerts its effects through interactions with biological targets, such as enzymes and receptors. Its nitrogen-containing heterocyclic structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, making it a valuable scaffold in drug design .
相似化合物的比较
2,3-Dihydroxybutanedioic acid: can be compared with other similar compounds, such as citric acid and malic acid. While all three are organic acids found in fruits, tartaric acid is unique in its ability to form stable complexes with metal ions, making it particularly useful in winemaking and analytical chemistry .
2-pyrrolidin-2-ylpyrrolidine: can be compared with other nitrogen-containing heterocycles, such as pyrrole and piperidine. Unlike pyrrole, which is aromatic, pyrrolidine is a saturated ring, providing different reactivity and biological activity. Piperidine, another saturated nitrogen heterocycle, has a six-membered ring compared to the five-membered ring of pyrrolidine, leading to differences in steric and electronic properties .
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-pyrrolidin-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBPIDVENIULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

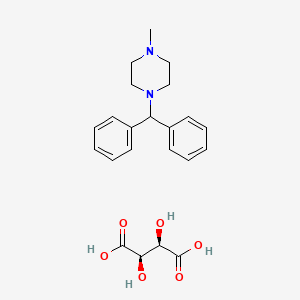
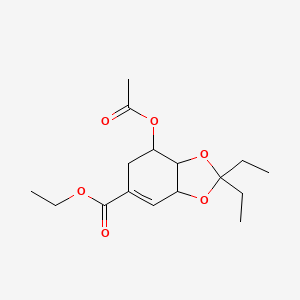
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)
![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
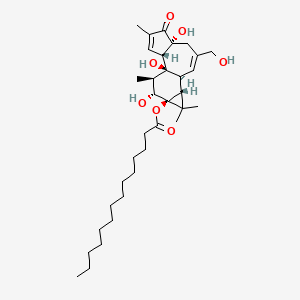
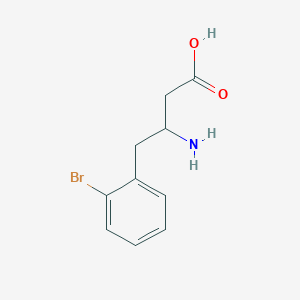
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
